molecular formula C14H19NO4 B3108962 Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate CAS No. 169512-94-1

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate

Cat. No.: B3108962
CAS No.: 169512-94-1
M. Wt: 265.3 g/mol
InChI Key: RCUHEYOGXNRVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is an organic compound that belongs to the class of esters. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid.

    Deprotection: Methyl 2-amino-2-phenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((benzyloxycarbonyl)amino)-2-phenylacetate: Similar structure but uses a benzyloxycarbonyl (Cbz) protecting group.

    Methyl 2-((fluorenylmethoxycarbonyl)amino)-2-phenylacetate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate is unique due to the stability and ease of removal of the tert-butoxycarbonyl group. This makes it a preferred choice for protecting amino groups in peptide synthesis and other organic reactions .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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